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Compound of Interest

Compound Name: 2-chloro-N-phenylaniline

Cat. No.: B072502 Get Quote

For researchers, scientists, and drug development professionals, the unambiguous structural

confirmation of synthetic compounds is a critical step in the research and development

pipeline. This guide provides a comprehensive spectroscopic validation of 2-chloro-N-
phenylaniline, comparing its spectral data against two closely related analogues: N-

phenylaniline (diphenylamine) and 2-chloroaniline. The presented data, including Infrared (IR)

Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry

(MS), collectively affirm the structure of 2-chloro-N-phenylaniline.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for 2-chloro-N-
phenylaniline and its comparator compounds.

Table 1: Infrared (IR) Spectroscopy Data
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Compound Key IR Absorptions (cm⁻¹)
Functional Group
Assignment

2-chloro-N-phenylaniline
~3400 (sharp), ~1600, ~1500,

~1300, ~750

N-H stretch (secondary

amine), C=C stretch

(aromatic), C=C stretch

(aromatic), C-N stretch

(aromatic amine), C-Cl stretch

N-phenylaniline
~3400 (sharp), ~1600, ~1500,

~1315

N-H stretch (secondary

amine), C=C stretch

(aromatic), C=C stretch

(aromatic), C-N stretch

(aromatic amine)

2-chloroaniline
~3450, ~3360 (two bands),

~1620, ~1490, ~750

N-H stretch (primary amine),

N-H bend (primary amine),

C=C stretch (aromatic), C-Cl

stretch

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (400 MHz, CDCl₃)
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Compound
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

2-chloro-N-

phenylaniline[1]
7.35 – 7.25 m 4H Aromatic protons

7.14 d, J = 8.3 Hz 2H Aromatic protons

7.09 t, J = 8.2 Hz 1H Aromatic proton

7.02 t, J = 7.3 Hz 1H Aromatic proton

6.78
dd, J = 10.9, 4.3

Hz
1H Aromatic proton

~5.8 (broad s) s 1H N-H

N-phenylaniline

7.28 (t, J = 7.9

Hz, 4H), 6.94 (t,

J = 7.4 Hz, 2H),

6.87 (d, J = 7.6

Hz, 4H)

m 10H Aromatic protons

~5.7 (broad s) s 1H N-H

2-chloroaniline

7.22 (dd), 7.03

(dt), 6.72 (dd),

6.67 (dt)

m 4H Aromatic protons

3.92 s 2H NH₂

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (100 MHz, CDCl₃)

Compound Chemical Shift (δ, ppm)

2-chloro-N-phenylaniline[1]
141.4, 140.2, 129.6, 129.3, 127.3, 122.5, 121.4,

120.2, 120.1, 115.5

N-phenylaniline 143.2, 129.4, 121.1, 117.8

2-chloroaniline 142.9, 129.1, 127.4, 119.2, 117.1, 115.8
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Table 4: Mass Spectrometry (MS) Data

Compound Molecular Ion (m/z) Key Fragments (m/z)

2-chloro-N-phenylaniline 203/205 (M⁺, M+2) 168 (M-Cl)⁺, 167 (M-HCl)⁺

N-phenylaniline 169 (M⁺) 168, 92, 77

2-chloroaniline 127/129 (M⁺, M+2) 92 (M-Cl)⁺, 65

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Samples were dissolved

in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal

standard (0.00 ppm). For ¹H NMR, a standard pulse sequence was used with a sufficient

relaxation delay to ensure accurate integration. For ¹³C NMR, a proton-decoupled pulse

sequence was employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Infrared spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer

equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid or

liquid sample was placed directly onto the ATR crystal, and the spectrum was recorded over a

range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal was taken

prior to each sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source.

The samples were introduced into the ion source, where they were ionized by a beam of

electrons. The resulting ions were then accelerated and separated based on their mass-to-

charge ratio (m/z).
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The following diagram illustrates the logical workflow for validating the structure of 2-chloro-N-
phenylaniline using the collective spectroscopic data.

Figure 1. Spectroscopic Validation Workflow for 2-chloro-N-phenylaniline
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Caption: Logical workflow for the structural validation of 2-chloro-N-phenylaniline.

Discussion and Interpretation
The spectroscopic data presented provides compelling evidence for the structure of 2-chloro-
N-phenylaniline.

IR Spectroscopy: The IR spectrum of 2-chloro-N-phenylaniline shows a characteristic

sharp N-H stretch for a secondary amine around 3400 cm⁻¹, distinguishing it from the two N-

H stretching bands of the primary amine in 2-chloroaniline. The presence of a C-Cl stretching

absorption around 750 cm⁻¹ and aromatic C=C stretching bands confirms the presence of
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both the chloro and phenyl functionalities, differentiating it from N-phenylaniline which lacks

the C-Cl bond.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-chloro-N-phenylaniline displays a

complex multiplet pattern in the aromatic region, integrating to nine protons, consistent with

the presence of two different phenyl rings. The single, broad proton signal exchangeable with

D₂O confirms the secondary amine (N-H) proton. This is in contrast to N-phenylaniline, which

would show a more symmetrical aromatic pattern, and 2-chloroaniline, which has only four

aromatic protons and two amine protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of 2-chloro-N-phenylaniline exhibits ten

distinct signals in the aromatic region, accounting for the twelve carbon atoms of the two

non-equivalent phenyl rings. This complexity is not seen in the simpler spectra of N-

phenylaniline and 2-chloroaniline.

Mass Spectrometry: The mass spectrum of 2-chloro-N-phenylaniline shows a molecular

ion peak (M⁺) at m/z 203 and a characteristic M+2 peak at m/z 205 with an intensity ratio of

approximately 3:1, which is indicative of the presence of a single chlorine atom. The

fragmentation pattern, including the loss of a chlorine atom (m/z 168) and hydrogen chloride

(m/z 167), further supports the proposed structure. This isotopic pattern is absent in N-

phenylaniline, and the molecular weight is significantly different from that of 2-chloroaniline.

In conclusion, the combined analysis of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data

provides a robust and unequivocal validation of the chemical structure of 2-chloro-N-
phenylaniline, clearly distinguishing it from its structural analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Validating the Structure of 2-chloro-N-phenylaniline: A
Spectroscopic Comparison]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072502#validating-the-structure-of-2-chloro-n-
phenylaniline-using-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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